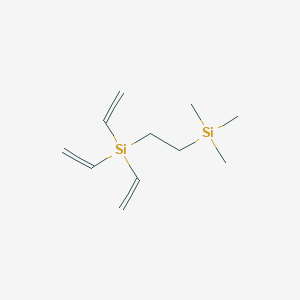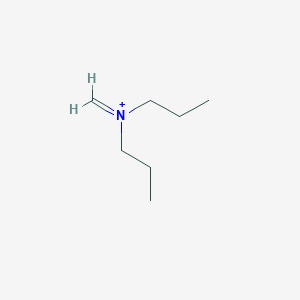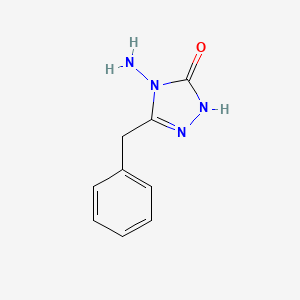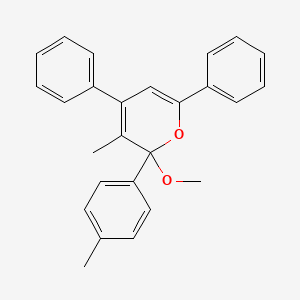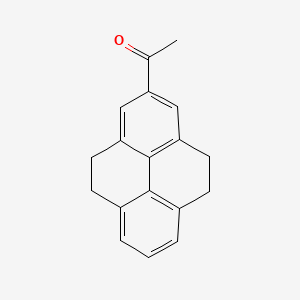
1,6-Cyclodecadiyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Cyclodecadiyne: is an organic compound with the molecular formula C10H12 It is a cyclic alkyne with two triple bonds located at the 1 and 6 positions of the ten-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,6-Cyclodecadiyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes followed by ring-closing metathesis . The reaction conditions typically require the use of catalysts such as Grubbs’ catalyst and Schrock’s catalyst . The process involves the formation of a ten-membered ring with two triple bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized catalytic systems to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-Cyclodecadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of cyclodecenes or cyclodecanes.
Substitution: The triple bonds in this compound can participate in substitution reactions with various nucleophiles, leading to the formation of substituted cyclodecadiynes.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used under controlled conditions.
Reduction: Catalysts like (Pd/C) or (LiAlH4) are employed.
Substitution: Nucleophiles such as or are used in the presence of appropriate solvents and temperatures.
Major Products:
Oxidation: Formation of diketones or epoxides.
Reduction: Formation of cyclodecenes or cyclodecanes.
Substitution: Formation of various substituted cyclodecadiynes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,6-Cyclodecadiyne has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,6-Cyclodecadiyne involves its ability to undergo various chemical transformations due to the presence of two reactive triple bonds. These triple bonds can participate in cycloaddition reactions , cross-coupling reactions , and polymerization processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
1,5-Cyclooctadiyne: Another cyclic alkyne with two triple bonds, but with an eight-membered ring.
1,7-Cyclododecadiyne: A cyclic alkyne with two triple bonds in a twelve-membered ring.
1,4-Cyclohexadiyne: A smaller cyclic alkyne with two triple bonds in a six-membered ring.
Uniqueness of 1,6-Cyclodecadiyne: this compound is unique due to its ten-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other cyclic alkynes with different ring sizes.
Eigenschaften
CAS-Nummer |
83013-95-0 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
cyclodeca-1,6-diyne |
InChI |
InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1-3,8-10H2 |
InChI-Schlüssel |
PIOUGKJJNVXNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC#CCCCC#CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


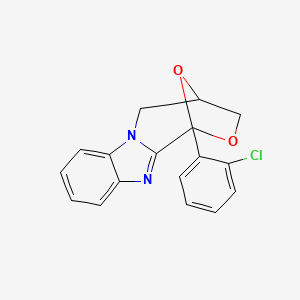
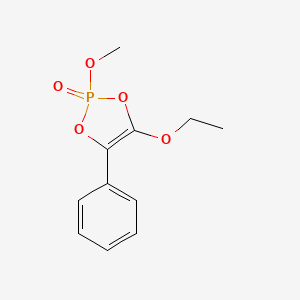
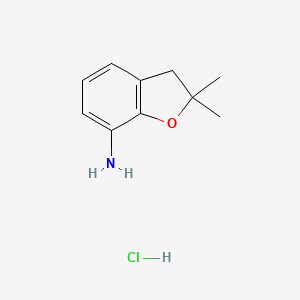

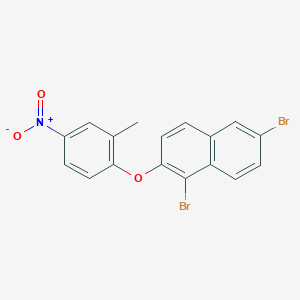
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
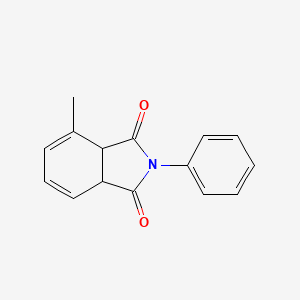
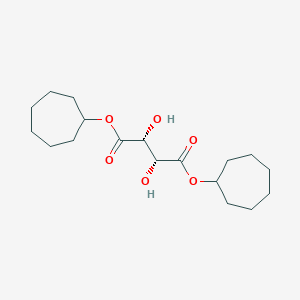
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
